N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
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Overview
Description
3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a hydrazide moiety, which is known for its biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit a wide array of biological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes, potentially inhibiting the function of target proteins or modulating their activity . The presence of the pyrazolo[3,4-d]pyrimidine moiety may contribute to these interactions, as it is structurally similar to purines, which play key roles in cellular signaling and metabolism .
Biochemical Pathways
These could include pathways involved in cell proliferation, inflammation, and microbial growth, among others .
Pharmacokinetics
The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, may allow it to diffuse easily into cells . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
Based on the reported biological activities of similar compounds, it is possible that the compound could inhibit cell proliferation, modulate inflammatory responses, or inhibit microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazide moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with hydrazine or its derivatives under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazide moiety can lead to the formation of azides, while substitution reactions on the aromatic rings can introduce various functional groups .
Scientific Research Applications
3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have similar biological activities.
Pyrazolo[5,1-c]triazines: These compounds also exhibit antitrypanosomal and antimalarial activities.
Uniqueness
3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is unique due to its specific structure, which combines a pyrazolo[3,4-d]pyrimidine core with a hydrazide moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-15-6-5-9-17(12-15)27-21-18(13-24-27)20(22-14-23-21)26-25-19(28)11-10-16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,25,28)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGUYJLEDGBGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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